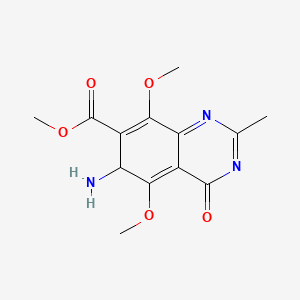
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with methyl anthranilate under acidic conditions to form the quinazoline core. Subsequent methylation and amination steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like recrystallization, and the employment of catalysts to accelerate the reaction rates.
化学反応の分析
Types of Reactions
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different quinazoline analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with potential biological activities, such as anti-cancer and anti-inflammatory properties.
科学的研究の応用
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory therapies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, and anti-inflammatory responses.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-Methyl-5-(unsubstituted and substituted phenoxy)-2,6-dimethoxy-8-aminoalkyl aminoquinolines: Analog compounds with similar functional groups.
2,4-Dimethoxybenzylamine: A related compound with similar methoxy groups.
Uniqueness
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
特性
CAS番号 |
143430-45-9 |
|---|---|
分子式 |
C13H15N3O5 |
分子量 |
293.279 |
IUPAC名 |
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C13H15N3O5/c1-5-15-9-7(12(17)16-5)10(19-2)8(14)6(11(9)20-3)13(18)21-4/h8H,14H2,1-4H3 |
InChIキー |
QEDBXIPBASQRKD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)C2=C(C(C(=C(C2=N1)OC)C(=O)OC)N)OC |
同義語 |
7-Quinazolinecarboxylic acid, 6-amino-1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methylbenz[a]anthracene-d14](/img/new.no-structure.jpg)
![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B588312.png)





![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)

![Mono[2-(perfluorooctyl)ethyl] Glucuronide](/img/structure/B588334.png)
